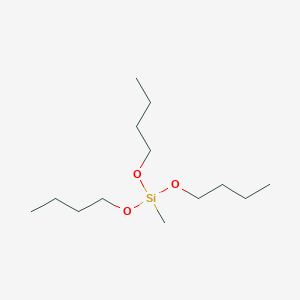
Tributoxymethylsilane
Descripción general
Descripción
Tributoxymethylsilane is an organosilicon compound with the chemical formula C₁₃H₃₀O₃Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to act as a reducing agent and is often utilized in organic synthesis.
Aplicaciones Científicas De Investigación
Tributoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Safety and Hazards
Tributoxymethylsilane is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways, causes skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributoxymethylsilane can be synthesized through the reaction of methyltrichlorosilane with butanol in the presence of a base. The reaction typically proceeds as follows:
CH3SiCl3+3C4H9OH→CH3Si(OC4H9)3+3HCl
This reaction requires careful control of temperature and the use of a suitable solvent to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent quality. The product is then purified through distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tributoxymethylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alcohols, amines, and thiols.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example:
Oxidation: Produces silanols and siloxanes.
Reduction: Produces the corresponding reduced organic compounds.
Substitution: Produces substituted silanes with different functional groups.
Mecanismo De Acción
The mechanism of action of tributoxymethylsilane involves its ability to donate hydride ions (H⁻) in reduction reactions. This property makes it an effective reducing agent in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates being reduced.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxymethylsilane
- Triethoxymethylsilane
- Triphenylsilane
Comparison
Tributoxymethylsilane is unique in its ability to act as a reducing agent while also being a versatile precursor for the synthesis of other organosilicon compounds. Compared to trimethoxymethylsilane and triethoxymethylsilane, this compound has longer alkoxy groups, which can influence its reactivity and solubility. Triphenylsilane, on the other hand, is more commonly used as a hydride donor in radical reactions due to its stability and ease of handling.
Propiedades
IUPAC Name |
tributoxy(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZQBXUDWTVJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](C)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971213 | |
| Record name | Tributoxy(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-68-0 | |
| Record name | Tributoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributoxy(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)
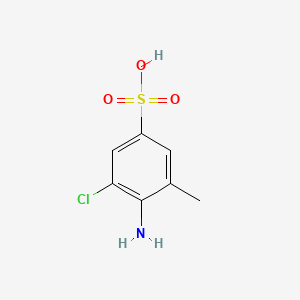
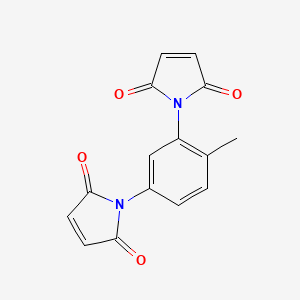
![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)
![2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]](/img/structure/B1596453.png)
![Naphtho[2,3-d]thiazole, 2-methyl-](/img/structure/B1596455.png)
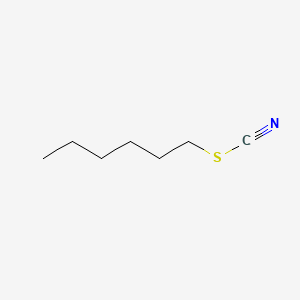
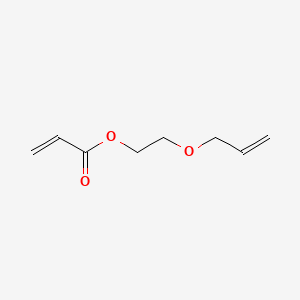
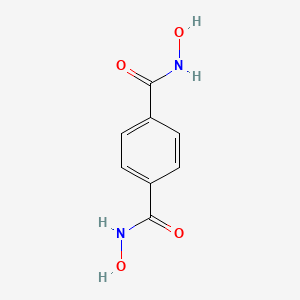



![(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B1596467.png)
![2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B1596469.png)
